molecular formula C19H18N2O4 B14556193 N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide CAS No. 62032-22-8

N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide

Cat. No.: B14556193
CAS No.: 62032-22-8
M. Wt: 338.4 g/mol
InChI Key: LLMSBXVEGIUJDH-UHFFFAOYSA-N
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Description

N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide is a synthetic organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide involves multiple steps, starting from the basic xanthene structure. The process typically includes the following steps:

    Formation of the Xanthene Core: The xanthene core is synthesized through a condensation reaction between resorcinol and phthalic anhydride.

    Introduction of Methyl Groups: Methyl groups are introduced at the N2 and N7 positions through alkylation reactions using methyl iodide or similar reagents.

    Oxidation: The xanthene core is oxidized to introduce the 9-oxo group, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Formation of Dicarboxamide:

Industrial Production Methods

Industrial production of N2,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methyl and carboxamide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carbonyl or carboxyl groups, while reduction can yield alcohols or amines.

Scientific Research Applications

N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N2,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins or DNA, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,7,9,9-Tetramethyl-9H-xanthene: A structurally similar compound with different functional groups.

    Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,2’,7,7’-tetramine: Another related compound with a spiro structure.

Uniqueness

N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-oxo-9H-xanthene-2,7-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for certain applications, such as in the development of fluorescent probes or advanced materials.

Properties

CAS No.

62032-22-8

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

2-N,2-N,7-N,7-N-tetramethyl-9-oxoxanthene-2,7-dicarboxamide

InChI

InChI=1S/C19H18N2O4/c1-20(2)18(23)11-5-7-15-13(9-11)17(22)14-10-12(19(24)21(3)4)6-8-16(14)25-15/h5-10H,1-4H3

InChI Key

LLMSBXVEGIUJDH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)N(C)C

Origin of Product

United States

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